molecular formula C20H34N6O5 B14191502 L-Histidyl-L-isoleucylglycyl-L-isoleucine CAS No. 918661-93-5

L-Histidyl-L-isoleucylglycyl-L-isoleucine

Katalognummer: B14191502
CAS-Nummer: 918661-93-5
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: GJVWMSINIDIRTK-FGBNXSKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-isoleucylglycyl-L-isoleucine is a peptide compound composed of the amino acids L-histidine, L-isoleucine, glycine, and another L-isoleucine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of histidine derivatives .

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-isoleucylglycyl-L-isoleucine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of L-Histidyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing various biochemical processes. Additionally, the peptide can interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Histidyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and cellular receptors sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

918661-93-5

Molekularformel

C20H34N6O5

Molekulargewicht

438.5 g/mol

IUPAC-Name

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H34N6O5/c1-5-11(3)16(26-18(28)14(21)7-13-8-22-10-24-13)19(29)23-9-15(27)25-17(20(30)31)12(4)6-2/h8,10-12,14,16-17H,5-7,9,21H2,1-4H3,(H,22,24)(H,23,29)(H,25,27)(H,26,28)(H,30,31)/t11-,12-,14-,16-,17-/m0/s1

InChI-Schlüssel

GJVWMSINIDIRTK-FGBNXSKPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.